molecular formula C12H14O B024323 1-Phenyl-4-hexyn-3-OL CAS No. 184577-40-0

1-Phenyl-4-hexyn-3-OL

Cat. No. B024323
M. Wt: 174.24 g/mol
InChI Key: CPXWNTYACJOKQA-UHFFFAOYSA-N
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Description

1-Phenyl-4-hexyn-3-OL is a chemical compound with the molecular formula C12H14O . It has an average mass of 174.239 Da and a monoisotopic mass of 174.104462 Da .


Molecular Structure Analysis

The molecular structure of 1-Phenyl-4-hexyn-3-OL consists of 12 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom . Unfortunately, the search results do not provide a detailed structural analysis or a 3D model of the molecule.


Physical And Chemical Properties Analysis

1-Phenyl-4-hexyn-3-OL is an oil that is soluble in chloroform, dichloromethane, and ethyl acetate . It should be stored at -20°C . The average mass of the compound is 174.239 Da, and the monoisotopic mass is 174.104462 Da .

Scientific Research Applications

  • New derivatives of 1-phenoxy-3-amino-propane-2-ol, related to 1-Phenyl-4-hexyn-3-OL, are identified for the treatment and prophylaxis of heart diseases due to their beta-adrenalytic or anti-arrhythmic properties (Griffin, 2001).

  • Pd-catalyzed cross-coupling reactions of halogenated 1-phenylpyrazol-3-ols, similar in structure to 1-Phenyl-4-hexyn-3-OL, are used to produce functionally substituted 1-phenyl-1H-pyrazoles, potentially useful in various chemical applications (Arbačiauskienė et al., 2009).

  • Pharmacologically valuable derivatives of 1-phenoxy-3-amino-propan-2-ol and its aldehyde condensation products are developed for potential pharmaceutical applications (Schenk, 2014).

  • A synthesized compound related to 1-Phenyl-4-hexyn-3-OL exhibits potential for interaction with influenza neuraminidase and chikungunya nsP2 protease enzymes, suggesting applications in medicinal chemistry and optical devices (Rajamani et al., 2020).

  • 2-Phenyl 1,3-benzodioxole derivatives, structurally related to 1-Phenyl-4-hexyn-3-OL, demonstrate promising anticancer, antibacterial, and DNA binding properties, highlighting their potential in medical and biological research (Gupta et al., 2016).

  • Electrolytic isomerization of 1-phenyl-1-hexyne to 1-phenyl-1,2-hexadiene in certain solvents shows potential for synthesizing new materials (Stemple & Peters, 1990).

  • Synthesis of (Z)-1-(triarylstannyl)-3-phenyl-1-buten-3-ols, similar to 1-Phenyl-4-hexyn-3-OL, indicates potential applications as novel anti-inflammatory agents (Zhu et al., 2003).

  • 4-(4-N-Hexyloxyphenyl)-2-Methyl-3-Butyn-2-Ol (4HP2M3B), structurally related to 1-Phenyl-4-hexyn-3-OL, is studied for its spectroscopic analysis and NLO properties, suggesting applications in interfacing with laboratory reagents (Praveenkumar et al., 2021).

Safety And Hazards

According to the safety data sheet, 1-Phenyl-4-hexyn-3-OL should not be used for food, drug, pesticide, or biocidal product use . It should be handled with personal protective equipment, including face protection . Contact with skin, eyes, or clothing should be avoided, as should ingestion and inhalation . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name

1-phenylhex-4-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-8,12-13H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXWNTYACJOKQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(CCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635997
Record name 1-Phenylhex-4-yn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylhex-4-yn-3-ol

CAS RN

184577-40-0
Record name 1-Phenylhex-4-yn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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